molecular formula C18H22N4OS B2990366 2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-35-8

2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2990366
CAS No.: 898361-35-8
M. Wt: 342.46
InChI Key: RXTIHNNMGOPZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • Thiazolo[3,2-b][1,2,4]triazole core: Provides rigidity and planar geometry for target binding.
  • Ethyl group at position 2: Enhances lipophilicity.
  • Pyrrolidinyl-p-tolylmethyl substituent at position 5: The pyrrolidine (5-membered ring) and p-tolyl (methyl-substituted phenyl) groups influence solubility and receptor interactions.
  • Hydroxyl group at position 6: May participate in hydrogen bonding.

Synthetic protocols for analogous compounds typically involve multi-component reactions or stepwise alkylation/condensation, yielding derivatives with variable substituents .

Properties

IUPAC Name

2-ethyl-5-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-3-14-19-18-22(20-14)17(23)16(24-18)15(21-10-4-5-11-21)13-8-6-12(2)7-9-13/h6-9,15,23H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTIHNNMGOPZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of 372.46 g/mol. Its structure features a thiazolo-triazole core, which is significant for its biological interactions.

Research indicates that the compound exhibits multiple mechanisms of action, including:

  • Antimicrobial Activity : The thiazole and triazole moieties are known to enhance the antimicrobial properties of compounds. Studies have shown that derivatives of thiazole exhibit significant antibacterial and antifungal activities.
  • Antioxidant Properties : The presence of the thiazole ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound has been reported to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption in the intestines, making it a candidate for anti-diabetic therapies.

Biological Activity Data

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Enzyme Inhibitionα-Amylase and α-glucosidase inhibition
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. Results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential use as an antimicrobial agent .
  • Antioxidant Activity : In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide .
  • Diabetes Management : A pharmacological study focused on the compound's effect on glucose metabolism. It was found to significantly lower blood glucose levels in diabetic rat models by inhibiting carbohydrate-digesting enzymes .
  • Cancer Research : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it induced apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 5 and 2, impacting molecular weight, polarity, and bioactivity.

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight Key Features
Target Compound Pyrrolidinyl-p-tolylmethyl C20H26N4OS* 370.5 Pyrrolidine (5-membered ring), p-tolyl enhances lipophilicity
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo... 2-Fluorophenyl, 3-methylpiperidinyl C19H23FN4OS 374.5 Fluorine increases electronegativity; piperidine (6-membered ring)
2-Ethyl-5-((4-methylpiperazinyl)(p-tolyl)methyl)thiazolo... 4-Methylpiperazinyl, p-tolyl C21H28N5OS* 414.5 Piperazine introduces basic nitrogen; enhances solubility
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl C10H7FN4S 234.3 Simplest analog; selective MES anticonvulsant activity

*Calculated based on and .

Key Observations :

  • Ring size : Pyrrolidine (5-membered) vs. piperidine/piperazine (6-membered) affects conformational flexibility and steric bulk .
  • Aryl substituents : p-Tolyl (methyl) vs. fluorophenyl alters lipophilicity and electronic effects. Fluorine enhances metabolic stability .
  • Molecular weight : Larger derivatives (e.g., 414.5 Da) may face bioavailability challenges compared to lighter analogs (234.3 Da) .
Anticancer Activity
  • Target Compound: Not directly tested, but analogs with arylidene/aminomethylidene substituents (e.g., 2h, 2i) show potent anticancer activity at 10 µM without toxicity to HEK293 cells .
  • Halo-substituted derivatives : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in 5f) exhibit enhanced anticancer activity due to improved target binding .
  • Piperazinyl derivatives : Basic nitrogen in piperazine may improve solubility and CNS penetration, though this remains untested for the target compound .
Anticonvulsant Activity
  • 6-(4-Fluorophenyl)thiazolo... (3c) : Most active in MES model (ED50 = 38.2 mg/kg), attributed to fluorine’s electronegativity and phenyl ring planarity .
  • 6-(4-Propoxyphenyl)thiazolo... (5b) : Dual activity in MES and PTZ models due to propoxy group’s flexibility .

SAR Insights :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance anticonvulsant and anticancer activities .
  • Bulky substituents (e.g., piperidinyl, pyrrolidinyl) may limit blood-brain barrier penetration but improve selectivity for peripheral targets .

Q & A

Q. Q: What are the optimal synthetic routes for preparing 2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

A: The compound can be synthesized via a multi-step protocol involving:

Core Formation : Cyclocondensation of 5-mercapto-1,2,4-triazole derivatives with active methylene compounds (e.g., ethyl cyanoacetate) under reflux in acidified acetic acid (AcOH/H⁺), yielding the thiazolo[3,2-b][1,2,4]triazole scaffold .

Functionalization : Subsequent alkylation or arylation steps to introduce the ethyl, pyrrolidinyl, and p-tolylmethyl groups. For example, Claisen condensation or nucleophilic substitution with appropriate electrophiles (e.g., alkyl halides) .

Purification : Recrystallization from ethanol/water mixtures and validation via HPLC (≥95% purity) .
Key Characterization Tools :

  • 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., ethyl group at position 2, hydroxyl at position 6) .
  • IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) .

Advanced Synthesis: Reaction Mechanism and Yield Optimization

Q. Q: How can researchers address low yields in the cyclocondensation step of thiazolo-triazole synthesis?

A: Low yields (~30–50%) in cyclocondensation (e.g., with ethyl cyanoacetate) often arise from side reactions or incomplete ring closure. Mitigation strategies include:

  • Catalytic Acid Optimization : Use concentrated H₂SO₄ in AcOH to enhance protonation of intermediates and accelerate cyclization .
  • Solvent Control : Replace acetic acid with PEG-400 under heterogeneous catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) to improve reaction efficiency and reduce byproducts .
  • Temperature Gradients : Perform stepwise heating (70–80°C for 1 hour) to stabilize reactive intermediates .
    Post-reaction, monitor progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and isolate products via vacuum filtration .

Structural Elucidation and Crystallography

Q. Q: How can X-ray diffraction resolve ambiguities in the enol-keto tautomerism of the hydroxyl group at position 6?

A: Single-crystal X-ray diffraction (SCXRD) is critical for determining the dominant tautomeric form:

  • Hydrogen Bonding Analysis : The hydroxyl group (O–H) typically forms intramolecular H-bonds with adjacent nitrogen atoms (N–H···O), stabilizing the enol form in the solid state .
  • Bond Lengths : Enolic C–O bonds are shorter (~1.30 Å) compared to keto C=O (~1.23 Å), confirming tautomeric preference .
    Practical Tip : Grow crystals in ethanol/water (1:1) at 4°C for 24–48 hours to obtain diffraction-quality crystals .

Biological Activity Evaluation

Q. Q: What methodologies are recommended for assessing the antitumor potential of this compound?

A:

  • In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., BEL-7402) with IC₅₀ calculations. Include L-02 normal cells to evaluate selectivity .
  • Molecular Docking : Target enzymes like 14α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity. Focus on hydrogen bonding between the hydroxyl group and active-site residues (e.g., Tyr 118) .
  • SAR Studies : Modify substituents (e.g., replace p-tolyl with fluorophenyl) to correlate structural changes with activity trends .

Data Contradictions in Biological Assays

Q. Q: How should researchers reconcile discrepancies between in silico docking predictions and experimental bioactivity data?

A:

Validate Docking Parameters : Ensure force fields (e.g., AMBER) and scoring functions (e.g., AutoDock Vina) are calibrated for ligand flexibility and solvation effects .

Experimental Replicates : Perform triplicate assays with controls (e.g., ketoconazole for antifungal studies) to rule out false negatives/positives .

Metabolic Stability : Assess compound stability in microsomal assays (e.g., human liver microsomes) to identify rapid degradation as a confounding factor .

Advanced Functionalization for SAR Exploration

Q. Q: What strategies enable regioselective modification of the pyrrolidin-1-yl(p-tolyl)methyl group?

A:

  • Electrophilic Aromatic Substitution : Introduce halogens (e.g., Cl) at the p-tolyl para-position using N-chlorosuccinimide (NCS) in DMF at 0°C .
  • Reductive Amination : Replace pyrrolidine with morpholine via Pd/C-catalyzed hydrogenolysis (H₂, 50 psi) to alter steric and electronic profiles .
  • Click Chemistry : Attach azide-functionalized substituents via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for bioconjugation studies .

Stability and Degradation Pathways

Q. Q: How does the hydroxyl group at position 6 influence oxidative stability under storage conditions?

A:

  • Oxidative Susceptibility : The hydroxyl group undergoes autoxidation to a ketone under ambient light, confirmed via LC-MS (m/z shift +14 Da) .
  • Stabilization Methods : Store at –20°C in amber vials with desiccants (silica gel). Add antioxidants (0.1% BHT) to ethanol stock solutions .

Comparative Analysis with Analogues

Q. Q: How does the ethyl substituent at position 2 affect bioactivity compared to methyl or phenyl analogues?

A:

  • Lipophilicity : Ethyl groups (logP ~2.1) enhance membrane permeability compared to methyl (logP ~1.5), improving cellular uptake .
  • Steric Effects : Bulkier substituents (e.g., phenyl) reduce antifungal activity by 40–60% due to steric clashes in the 14α-demethylase active site .
    Experimental Design : Synthesize analogues via Mitsunobu reaction (DIAD, Ph₃P) and compare IC₅₀ values in dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.